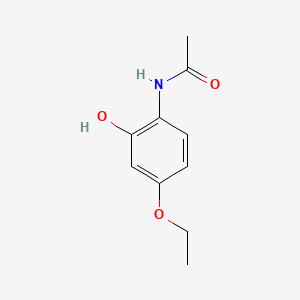

Acetamide, N-(4-ethoxy-2-hydroxyphenyl)-

Description

N-(4-ethoxy-2-hydroxyphenyl)acetamide, with the chemical formula C10H13NO3, belongs to the family of N-arylacetamides. Its structure, featuring a hydroxyl and an ethoxy group on the phenyl ring, makes it a close relative of well-known pharmaceutical compounds. While specific research on this exact molecule is limited, its lineage connects it to a rich history of synthetic chemistry and drug discovery.

The direct historical context and initial synthetic investigations of N-(4-ethoxy-2-hydroxyphenyl)acetamide are not extensively documented in readily available scientific literature. However, the history of its structural isomers and related compounds provides a valuable framework for understanding its origins. The late 19th century saw significant advancements in the synthesis of aromatic compounds, particularly those derived from aminophenols.

A pivotal moment in this era was the synthesis of N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen (B1664979), first reported by Harmon Northrop Morse in 1878. nih.gov This discovery laid the groundwork for the exploration of a wide range of N-arylacetamide derivatives. Shortly thereafter, phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), a structural isomer of the subject compound, was introduced into medical practice. The synthesis of phenacetin can be achieved through the Williamson ether synthesis, starting from paracetamol. wikipedia.orgumass.edu

Given this historical backdrop, it is plausible that N-(4-ethoxy-2-hydroxyphenyl)acetamide was synthesized during this period of extensive exploration of aminophenol derivatives. The common synthetic routes to such compounds involve the acylation of the corresponding aminophenol. In this case, the precursor would be 2-amino-5-ethoxyphenol. The synthesis of aminophenols themselves dates back to the reduction of nitrophenols or through rearrangements of phenylhydroxylamines. wikipedia.org

The table below outlines key historical milestones for closely related acetamide (B32628) derivatives, providing a timeline for the chemical environment in which N-(4-ethoxy-2-hydroxyphenyl)acetamide likely emerged.

| Year | Compound | Key Milestone |

| 1878 | N-(4-hydroxyphenyl)acetamide (Paracetamol) | First synthesized by Harmon Northrop Morse. nih.gov |

| Late 1880s | N-(4-ethoxyphenyl)acetamide (Phenacetin) | Introduced as an analgesic and antipyretic. |

| Early 20th Century | Various Aminophenol Derivatives | Extensive synthesis and investigation for medicinal properties. |

The academic research landscape for acetamide derivatives is vast and multifaceted, reflecting the versatile nature of the acetamide functional group in medicinal chemistry. missouri.edu These compounds have been investigated for a wide array of biological activities, demonstrating their significance as scaffolds for drug discovery.

One of the most prominent areas of research has been in the development of anti-inflammatory and analgesic agents . Many acetamide derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation pathways. wikipedia.orgstolaf.edu The structural similarities to established drugs like paracetamol and phenacetin have spurred the synthesis and evaluation of novel acetamides with potentially improved efficacy and safety profiles.

In recent years, research has expanded to include other therapeutic targets. For instance, N-substituted acetamide derivatives have been identified as potent P2Y14R antagonists , which have potential applications in treating inflammatory diseases like gout. umass.edu Furthermore, certain N-arylacetamides have shown inhibitory activity against enzymes such as α-glucosidase and α-amylase , suggesting their potential as therapeutic agents for diabetes. google.com

The broad biological activity of acetamide derivatives is further highlighted by studies demonstrating their antimicrobial and anticonvulsant properties. missouri.edu The ability to readily modify the aryl ring and the acetamide group allows for the fine-tuning of their pharmacological properties, making them attractive candidates for further investigation in various disease models.

The following table summarizes the diverse research applications of acetamide derivatives, showcasing the breadth of their academic exploration.

| Research Area | Target/Application | Example of Acetamide Derivative Class |

| Anti-inflammatory/Analgesic | COX-II Inhibition | N-Arylacetamides wikipedia.orgstolaf.edu |

| Inflammatory Diseases | P2Y14R Antagonism | N-Substituted Acetamides umass.edu |

| Diabetes | α-Glucosidase and α-Amylase Inhibition | N-Arylacetamides google.com |

| Infectious Diseases | Antimicrobial Activity | Various Acetamide Derivatives missouri.edu |

| Neurological Disorders | Anticonvulsant Activity | Various Acetamide Derivatives missouri.edu |

Structure

3D Structure

Properties

CAS No. |

4665-04-7 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

N-(4-ethoxy-2-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C10H13NO3/c1-3-14-8-4-5-9(10(13)6-8)11-7(2)12/h4-6,13H,3H2,1-2H3,(H,11,12) |

InChI Key |

CFLMLQJYYALAPD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 4 Ethoxy 2 Hydroxyphenyl Acetamide

Established Synthetic Routes and Reaction Optimizations

Established syntheses for molecules analogous to N-(4-ethoxy-2-hydroxyphenyl)acetamide, such as Paracetamol and Phenacetin (B1679774), provide a foundational framework for its preparation. A logical and common pathway involves the synthesis of the key intermediate, 4-ethoxy-2-aminophenol, followed by a selective N-acetylation step.

The crucial step in forming the acetamide (B32628) linkage is the N-acylation of the corresponding aminophenol precursor. This transformation is a classic example of nucleophilic acyl substitution.

The most prevalent method for this carbon-nitrogen bond formation is the acetylation of an amino group using acetic anhydride (B1165640). rsc.orggoogle.com This reaction is typically performed on the appropriate aminophenol, in this case, 4-ethoxy-2-aminophenol. The mechanism involves the nucleophilic attack of the amino group's lone pair of electrons on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate (B1210297) ion as a leaving group, resulting in the formation of the stable amide bond. The reaction is often carried out in an aqueous medium or a suitable organic solvent. google.com The synthesis of the related compound, N-(4-hydroxy-2-nitrophenyl)acetamide, is achieved through a similar acetylation of 4-hydroxy-2-nitroaniline using acetic anhydride, demonstrating the viability of this method on ortho-substituted aminophenols. nih.gov

Table 1: Comparison of Acylating Agents for Aminophenols

| Acylating Agent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Aqueous solution or organic solvent, often with mild heating | Readily available, high yielding, relatively fast reaction | Can lead to diacetylation if conditions are not controlled, corrosive. rsc.org | rsc.orggoogle.com |

| Acetyl Chloride | Anhydrous conditions, often with a base (e.g., pyridine) | Highly reactive | Reacts violently with water, produces corrosive HCl gas. nih.gov | nih.gov |

| Glacial Acetic Acid | High temperatures, often with an entraining solvent | Less expensive, less reactive | Requires more forcing conditions, slower reaction times. google.com | google.com |

The specific arrangement of the ethoxy group at the 4-position and the hydroxyl group at the 2-position on the phenylacetamide core can be achieved through different synthetic sequences. One of the most effective and widely used methods for introducing an alkoxy group, such as ethoxy, onto a phenol (B47542) is the Williamson ether synthesis. nku.eduyoutube.com

This reaction is particularly well-suited for synthesizing phenacetin (N-(4-ethoxyphenyl)acetamide) from paracetamol (N-(4-hydroxyphenyl)acetamide), and by analogy, can be applied to precursors of the title compound. chegg.comedubirdie.com The synthesis would involve the deprotonation of a phenolic hydroxyl group to form a nucleophilic phenoxide ion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate (K₂CO₃) instead of more hazardous strong bases such as sodium hydride. nku.eduedubirdie.com The resulting phenoxide ion then acts as a nucleophile, attacking an ethylating agent like iodoethane (B44018) or diethyl sulfate (B86663) in an Sₙ2 reaction to form the ether linkage. nku.educhegg.com

A plausible route to N-(4-ethoxy-2-hydroxyphenyl)acetamide could therefore begin with N-(2,4-dihydroxyphenyl)acetamide. Selective ethylation at the more acidic and accessible 4-hydroxyl group would yield the target molecule.

Advanced Synthetic Approaches and Green Chemistry Considerations

In recent years, significant efforts have been directed toward developing more environmentally benign synthetic methods, a field known as green chemistry. humanjournals.com These principles have been applied to the synthesis of acetanilides, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Advanced approaches relevant to the synthesis of N-(4-ethoxy-2-hydroxyphenyl)acetamide include:

Mechanochemical Synthesis : One innovative approach involves the use of a ball mill reactor for a one-pot hydrogenation and acetylation of 4-nitrophenol (B140041) to produce paracetamol. rsc.org This solvent-free method increases selectivity by avoiding undesirable side reactions of the 4-aminophenol (B1666318) intermediate. rsc.org

Catalytic Acylation : The use of solid acid catalysts, such as Preyssler's anion, has been investigated for the acylation of aromatic compounds. researchgate.net These catalysts are often recyclable and can promote highly selective reactions under mild conditions, such as at room temperature, representing a cleaner alternative to traditional acid or base catalysts. researchgate.net

Aqueous Synthesis : Performing N-acylation reactions in water as the solvent eliminates the need for volatile and often toxic organic solvents. nih.gov Efficient methods for the N-acylation of various amines in water have been developed, offering advantages like simple workup and high yields. nih.gov

Enzymatic Catalysis : Biocatalysis offers a highly selective and green alternative for chemical synthesis. For instance, immobilized lipase (B570770) (Novozym 435) has been successfully used for the chemoselective monoacetylation of the amino group of 2-aminophenol, demonstrating the potential for enzymatic methods in producing complex aminophenol derivatives. acs.org

Derivatization Strategies for Analog Development

Developing analogs of N-(4-ethoxy-2-hydroxyphenyl)acetamide involves targeted chemical modifications to its core structure. These modifications can be focused on the acetamide side chain or the aromatic ring, allowing for the systematic exploration of structure-activity relationships.

The acetamide group offers several possibilities for chemical transformation to generate novel derivatives.

Amide Hydrolysis : The most fundamental modification is the hydrolysis of the amide bond to revert to the parent amine, 4-ethoxy-2-aminophenol. This is typically achieved under acidic or basic conditions.

Deacetylation : More selective and milder methods for cleaving acetamide groups have been developed. These include the conversion of the acetamide to an imidoyl chloride intermediate followed by treatment with propylene (B89431) glycol to release the amine hydrochloride salt. organic-chemistry.org

Transamidation/Transacylation : The acetyl group can be replaced with other acyl groups to generate a library of different N-acyl derivatives. This can sometimes be achieved through transacylation reactions, where an N-acylsulfonamide is deacylated and subsequently re-acylated with a different acyl group, often catalyzed by a Lewis acid like FeCl₃. organic-chemistry.org The synthesis of tertiary amides from secondary amine precursors via acylation with acetic anhydride has also been demonstrated. iscientific.org

The aromatic ring of N-(4-ethoxy-2-hydroxyphenyl)acetamide is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl, ethoxy, and acetamido groups. The ortho- and para-directing nature of these groups guides the position of new substituents.

Nitration : The introduction of a nitro group onto the aromatic ring is a common functionalization reaction. For the related N-(4-hydroxyphenyl)acetamide, reaction with species like peroxynitrite can lead to nitration at the position ortho to the hydroxyl group, yielding N-(4-hydroxy-3-nitrophenyl)acetamide. nih.gov This indicates that the open positions on the ring of the title compound are susceptible to electrophilic attack.

Halogenation : The synthesis of various halogenated derivatives of N-(hydroxyphenyl)acetamide has been reported. rsc.org Reactions with electrophilic halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide) can introduce bromine or chlorine atoms onto the activated aromatic ring, typically at positions ortho or para to the existing activating groups.

Molecular Interactions and Mechanistic Elucidation Studies of N 4 Ethoxy 2 Hydroxyphenyl Acetamide

Identification and Characterization of Molecular Targets:No information was found regarding the identification of specific molecular targets for this compound. Consequently, there is no data on target deconvolution methodologies used or findings from ligand binding and biophysical interaction analyses.

The available scientific literature focuses extensively on related compounds such as phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide), and the parent metabolite N-hydroxyphenacetin. nih.govnih.govnih.gov However, per the strict instructions to focus solely on Acetamide (B32628), N-(4-ethoxy-2-hydroxyphenyl)-, the detailed molecular and mechanistic data required for the specified outline are not available.

Therefore, it is not possible to construct the requested article without violating the core requirements of scientific accuracy and strict adherence to the provided outline.

Computational and Theoretical Investigations of N 4 Ethoxy 2 Hydroxyphenyl Acetamide and Its Analogues

Quantum Chemical Calculations for Electronic and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of N-(4-ethoxy-2-hydroxyphenyl)acetamide and its analogues. These calculations provide detailed information on molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity and stability.

Conformational analysis of acetamide (B32628) derivatives reveals the preferred spatial arrangement of the atoms. Studies on related N-substituted acetamides using NMR spectroscopy and computational methods have explored the existence of different rotamers and conformers. researchgate.net For instance, the planarity of the acetamide group and its orientation relative to the phenyl ring are critical factors influencing molecular interactions. In similar structures, such as 2-chloro-N-(4-hydroxyphenyl)acetamide, a notable twist angle between the hydroxybenzene and acetamide groups has been observed, which is influenced by intramolecular hydrogen bonding.

DFT calculations on analogous structures, such as 4-ethoxy-2,3-difluoro benzamide (B126), have been used to determine optimized geometrical parameters including bond lengths and angles. researchgate.netnih.gov These studies also involve potential energy surface scans to identify the most stable conformations. researchgate.net The electronic properties, including the HOMO-LUMO energy gap, are calculated to assess the molecule's kinetic stability and reactivity. nih.gov

Table 1: Calculated Electronic Properties of an Analogous Benzamide Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -0.243767 a.u. |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

Data derived from studies on 4-ethoxy-2,3-difluoro benzamide using DFT at the B3LYP/6-31+G(d,p) level of theory. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as N-(4-ethoxy-2-hydroxyphenyl)acetamide, to a biological target, typically a protein. These methods provide insights into the binding affinity, orientation, and key intermolecular interactions.

Molecular docking studies on various acetamide derivatives have been conducted to explore their potential as inhibitors for a range of enzymes. nih.govresearchgate.net For instance, N-aryl-2-(N-disubstituted) acetamide compounds have been investigated as potential inhibitors for neurodegenerative enzymes like monoamine oxidase (MAO-A and MAO-B) and acetylcholinesterase (AChE). nih.gov The general workflow for such studies involves preparing the 3D structures of the ligand and the target protein, defining the binding site, and then using a docking algorithm to predict the most favorable binding poses, which are then scored based on their predicted binding affinity. mdpi.com

Table 2: Representative Binding Affinity from a Docking Study of an Acetamide Derivative

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Acetylcholinesterase (AChE) | 2-(4-chlorophenyl)-N-(pyrazin-2-yl) acetamide | Data not available in provided context |

This table is illustrative of the type of data obtained from molecular docking studies on related acetamide compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govkg.ac.rssemanticscholar.orgresearchgate.net By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been performed on various series of acetamide derivatives to understand the structural requirements for their biological activities, such as MAO-A inhibition and anticonvulsant effects. nih.govkg.ac.rs These studies typically involve calculating a wide range of molecular descriptors, including thermodynamic, electronic, and steric parameters. nih.gov Statistical methods like Multiple Linear Regression (MLR) are then employed to build the QSAR models. nih.govkg.ac.rs

For example, a QSAR study on novel acetamide derivatives as MAO-A inhibitors revealed that factors such as the bulkiness of substituents and the molecular solvent-accessible surface area are beneficial for activity. nih.gov The resulting models, validated through statistical parameters like the correlation coefficient (r²) and cross-validated squared correlation coefficient (Q²), can guide the design of more potent derivatives. nih.gov

Table 3: Key Descriptors Identified in a QSAR Study of Acetamide Derivatives

| Descriptor Type | Influence on Activity |

|---|---|

| Steric (e.g., Bulkiness) | Increased bulkiness is beneficial |

| Surface Area | Increased solvent-accessible surface area is beneficial |

| Lipophilicity | Presence of less lipophilic groups may increase activity |

| Flexibility | Increased rigidity of the nucleus enhances activity |

Based on a QSAR study of acetamide derivatives as MAO-A inhibitors. nih.gov

In Silico ADME Prediction and Molecular Profiling for Research Applications

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery and development. researchgate.netidrblab.orgnih.govresearchgate.netrsc.org These computational models estimate the pharmacokinetic profile of a compound before its synthesis, helping to prioritize candidates with favorable drug-like properties.

For N-(4-ethoxy-2-hydroxyphenyl)acetamide and its analogues, various physicochemical and ADME properties can be predicted using a variety of computational tools and web servers. These predictions are based on the molecule's structure and include parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential to cross the blood-brain barrier.

Molecular profiling also involves assessing a compound's "drug-likeness," often evaluated using rules such as Lipinski's Rule of Five. These rules provide a general guideline for the oral bioavailability of a compound. While specific in silico ADME data for N-(4-ethoxy-2-hydroxyphenyl)acetamide is not detailed in the provided search results, predictions for structurally similar compounds are routinely performed in computational chemistry studies.

Table 4: Predicted Physicochemical and ADME Properties for a Structurally Related Compound (2-(4-Hydroxyphenyl)acetamide)

| Property | Predicted Value |

|---|---|

| Molecular Weight | 151.16 g/mol |

| XLogP3 | 0.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 66.4 Ų |

Data obtained from PubChem for 2-(4-Hydroxyphenyl)acetamide (CID 86986). nih.gov These values serve as an estimate for the properties of N-(4-ethoxy-2-hydroxyphenyl)acetamide.

Advanced Analytical Techniques in the Characterization of N 4 Ethoxy 2 Hydroxyphenyl Acetamide in Research Contexts

Spectroscopic Methods for Structural Confirmation and Interaction Studies (e.g., IR, NMR, Mass Spectrometry)

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrations of chemical bonds. For N-(4-ethoxy-2-hydroxyphenyl)acetamide, the IR spectrum is expected to show characteristic absorption bands that confirm the presence of its key structural features: the phenolic hydroxyl group, the secondary amide, and the ethoxy-substituted aromatic ring.

Table 1: Predicted Characteristic IR Absorption Bands for N-(4-ethoxy-2-hydroxyphenyl)acetamide

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch (broad) | 3400 - 3200 |

| Amide N-H | Stretch | 3350 - 3250 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2980 - 2850 |

| Amide C=O (Amide I) | Stretch | 1680 - 1640 |

| N-H bend (Amide II) | Bend | 1570 - 1515 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aryl Ether C-O | Stretch | 1270 - 1200 |

| Phenolic C-O | Stretch | 1260 - 1180 |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are critical for confirming the precise arrangement of atoms.

¹H NMR: This technique identifies the different chemical environments of hydrogen atoms. The spectrum for N-(4-ethoxy-2-hydroxyphenyl)acetamide would be expected to show distinct signals for the protons of the ethoxy group (a quartet and a triplet), the three protons on the aromatic ring with specific splitting patterns due to their ortho and meta relationships, and singlets for the amide (N-H), phenolic (O-H), and acetyl (CH₃) protons.

¹³C NMR: This spectrum reveals the number of chemically distinct carbon environments. For this molecule, ten unique signals are expected, corresponding to each carbon atom in the structure, including the carbonyl carbon of the amide, the two carbons of the ethoxy group, the six carbons of the aromatic ring, and the methyl carbon of the acetyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(4-ethoxy-2-hydroxyphenyl)acetamide

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Acetyl -CH₃ | ~2.1 (singlet) | ~24 |

| Ethoxy -CH₂- | ~4.0 (quartet) | ~64 |

| Ethoxy -CH₃ | ~1.4 (triplet) | ~15 |

| Aromatic Ring Carbons | - | 110 - 155 |

| Aromatic Ring Protons | 6.4 - 7.8 (multiplets) | - |

| Amide C=O | - | ~170 |

| Amide N-H | ~8.5 (broad singlet) | - |

| Phenolic O-H | ~9.0 (broad singlet) | - |

Mass Spectrometry (MS) Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound. The molecular formula for N-(4-ethoxy-2-hydroxyphenyl)acetamide is C₁₀H₁₃NO₃, corresponding to a molecular weight of 195.22 g/mol . chemsrc.comlabnovo.com In electron ionization (EI-MS), the molecule is expected to show a molecular ion peak (M⁺˙) at m/z = 195. Analysis of the fragmentation pattern provides further structural evidence. A common fragmentation for acetanilides is the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da), which would yield a prominent fragment ion at m/z 153. uni-saarland.dewhitman.edu

Table 3: Predicted Mass Spectrometry Data for N-(4-ethoxy-2-hydroxyphenyl)acetamide

| Ion | Predicted m/z | Description |

| [M]⁺˙ | 195 | Molecular Ion |

| [M - CH₂CO]⁺˙ | 153 | Loss of neutral ketene from the molecular ion |

| [M - CH₂CO - C₂H₄]⁺˙ | 125 | Subsequent loss of ethylene (B1197577) from the m/z 153 fragment |

Chromatographic Methods for Purity Assessment and Metabolite Profiling in Experimental Systems

Chromatographic techniques are essential for separating the target compound from impurities, reactants, or metabolites, enabling both purity assessment and the study of its metabolic fate.

Purity Assessment High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the standard method for determining the purity of N-(4-ethoxy-2-hydroxyphenyl)acetamide. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The purity is assessed by integrating the area of the analyte peak relative to the total area of all peaks in the chromatogram, typically using a UV detector set to a wavelength where the aromatic ring strongly absorbs (e.g., 254 nm). researchgate.nettruman.edu For the closely related compound phenacetin (B1679774), typical mobile phases consist of acetonitrile (B52724) or methanol (B129727) mixed with water, often with a small amount of acid like formic or phosphoric acid to ensure sharp peak shapes. sielc.com

Table 4: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Metabolite Profiling in Experimental Systems Understanding how a compound is metabolized is crucial in many research fields. Metabolite profiling involves the separation, identification, and quantification of metabolic products in experimental systems like cell cultures or microsomal incubations. This is almost exclusively performed using Liquid Chromatography-Mass Spectrometry (LC-MS). chula.ac.th Based on the metabolism of analogous compounds like phenacetin, N-(4-ethoxy-2-hydroxyphenyl)acetamide is expected to undergo Phase I metabolism, primarily O-deethylation, to form N-(2,4-dihydroxyphenyl)acetamide. nih.gov Both the parent compound and its metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation at the phenolic hydroxyl groups. nih.gov An LC-MS method would use a gradient elution to separate these metabolites of varying polarities, with the mass spectrometer identifying them based on their unique mass-to-charge ratios. nih.govnih.gov

Advanced Bioanalytical Methods for Detection in Complex Biological Matrices (Pre-clinical and In Vitro)

Quantifying a compound in complex biological matrices such as plasma, urine, or tissue homogenates requires highly sensitive and selective methods to overcome interference from endogenous components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose. jyoungpharm.orgresearchgate.net The method involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation The first step is to isolate the analyte from the bulk of the biological matrix. researchgate.net Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile, methanol) is added to the sample (e.g., plasma) to denature and precipitate proteins. nih.govmdpi.com

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent (e.g., ethyl acetate). This method provides a cleaner extract than PPT. nih.goviss.it

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent (e.g., C18) that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of organic solvent. SPE offers superior cleanup and the ability to concentrate the analyte. jyoungpharm.orgmdpi.com

LC-MS/MS Analysis Following extraction, the sample is analyzed by LC-MS/MS, typically using electrospray ionization (ESI) in positive mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where the mass spectrometer is set to detect a specific transition from a precursor ion (the protonated molecule, [M+H]⁺) to a characteristic product ion. This process is highly selective, as it requires a compound to have both the correct precursor mass and produce the specific product ion upon fragmentation, thus minimizing the potential for interference. researchgate.net An internal standard, ideally a stable isotope-labeled version of the analyte, is added at the beginning of sample preparation to correct for any variability in extraction or instrument response. nih.gov

Table 5: Illustrative LC-MS/MS Parameters for Bioanalysis

| Parameter | Description |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |

| Chromatography | UPLC/HPLC with C18 column |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]⁺) | m/z 196.1 |

| Product Ion | e.g., m/z 154.1 (corresponding to [M+H - CH₂CO]⁺) |

| Internal Standard | Stable Isotope-Labeled N-(4-ethoxy-2-hydroxyphenyl)acetamide |

Emerging Research Areas and Future Perspectives for N 4 Ethoxy 2 Hydroxyphenyl Acetamide

Development as Chemical Probes for Fundamental Biological Investigations

The molecular architecture of N-(4-ethoxy-2-hydroxyphenyl)acetamide, featuring a hydroxyl group and an ethoxy moiety on a phenylacetamide scaffold, presents intriguing possibilities for its development as a chemical probe. The phenolic hydroxyl group offers a reactive handle for the conjugation of reporter molecules, such as fluorophores or biotin tags. This functionalization would enable the tracking and visualization of the molecule's interactions with biological systems, providing insights into its cellular uptake, distribution, and potential molecular targets.

Integration into High-Throughput Screening Libraries for Novel Chemical Biology Discoveries

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large chemical libraries for biological activity. The inclusion of N-(4-ethoxy-2-hydroxyphenyl)acetamide and its derivatives in HTS libraries could lead to the identification of novel hit compounds with therapeutic potential. Its relatively simple and synthetically accessible structure makes it an attractive scaffold for combinatorial chemistry, allowing for the generation of a diverse range of analogs.

The core structure of N-(4-ethoxy-2-hydroxyphenyl)acetamide can be systematically modified at several positions, including the phenyl ring, the ethoxy group, and the acetamide (B32628) moiety. This diversity-oriented synthesis approach can yield a collection of compounds with a wide spectrum of biological activities. By screening these libraries against various biological targets, such as enzymes, receptors, and ion channels, researchers may uncover novel modulators of cellular pathways implicated in disease. The data generated from such screens would not only identify potential lead compounds for further optimization but also contribute to a deeper understanding of structure-activity relationships.

Potential Applications in Advanced Materials Science and Catalysis

Beyond its biological potential, the chemical structure of N-(4-ethoxy-2-hydroxyphenyl)acetamide suggests possible applications in the realm of materials science and catalysis. The presence of both hydrogen bond donor (hydroxyl and amide N-H) and acceptor (carbonyl and ether oxygens) functionalities could enable its participation in the formation of supramolecular assemblies with unique properties. These self-assembled structures could find applications in areas such as crystal engineering, and the design of functional organic materials.

Moreover, the phenolic hydroxyl group can be exploited for the synthesis of novel polymers or as a ligand for metal catalysts. The coordination of metal ions to the oxygen and nitrogen atoms of the acetamide moiety could lead to the formation of catalytically active complexes. The electronic properties of the phenyl ring, influenced by the ethoxy and hydroxyl substituents, could be fine-tuned to modulate the reactivity of such catalysts. While still a theoretical prospect, the exploration of N-(4-ethoxy-2-hydroxyphenyl)acetamide in these areas could open up new avenues for the development of advanced materials and efficient catalytic systems.

Synergistic Research with Other Chemical Entities for Enhanced Academic Understanding

The investigation of N-(4-ethoxy-2-hydroxyphenyl)acetamide in combination with other chemical entities holds the promise of uncovering synergistic effects and deepening our fundamental understanding of chemical and biological processes. For instance, in a biological context, co-administration of this compound with known drugs could reveal potential for combination therapies, where the two agents act in concert to produce a greater therapeutic effect or to overcome drug resistance.

From a chemical perspective, studying the interactions of N-(4-ethoxy-2-hydroxyphenyl)acetamide with other small molecules or macromolecules can provide insights into non-covalent interactions, molecular recognition, and self-assembly processes. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling can be employed to characterize these interactions at the molecular level. Such fundamental studies are crucial for advancing our knowledge of chemical principles and for the rational design of new functional molecules and materials. The exploration of these synergistic interactions will undoubtedly contribute to a more comprehensive academic understanding of the chemical world.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.